(S)-2-Amino-1-{3-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one
CAS No.:
Cat. No.: VC13444729
Molecular Formula: C15H31N3O
Molecular Weight: 269.43 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H31N3O |
|---|---|
| Molecular Weight | 269.43 g/mol |
| IUPAC Name | (2S)-2-amino-3-methyl-1-[3-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]butan-1-one |
| Standard InChI | InChI=1S/C15H31N3O/c1-11(2)14(16)15(19)18-8-6-7-13(10-18)9-17(5)12(3)4/h11-14H,6-10,16H2,1-5H3/t13?,14-/m0/s1 |
| Standard InChI Key | RKKXNFFAXIAJOX-KZUDCZAMSA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)N1CCCC(C1)CN(C)C(C)C)N |
| SMILES | CC(C)C(C(=O)N1CCCC(C1)CN(C)C(C)C)N |
| Canonical SMILES | CC(C)C(C(=O)N1CCCC(C1)CN(C)C(C)C)N |
Introduction
(S)-2-Amino-1-{3-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one is a complex organic compound with a molecular formula of C15H31N3O and a molecular weight of 269.43 g/mol . This compound is of interest in pharmaceutical research due to its potential biological activities.
Synthesis and Chemical Reactions
The synthesis of this compound typically involves several steps, including the formation of the piperidine ring and the attachment of the isopropyl-methyl-amino group. Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and enantiomeric purity.
Biological Activity and Potential Applications
While specific biological activities of (S)-2-Amino-1-{3-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one are not extensively documented, compounds with similar structures are often investigated for their potential therapeutic effects on neurological disorders. The mechanism of action likely involves interactions with neurotransmitter systems, but further studies are needed to elucidate this.
Comparison with Similar Compounds
Similar compounds, such as (S)-2-Amino-1-{2-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one and (S)-2-Amino-1-{4-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one, share similar structural features and are also under investigation for their potential therapeutic applications .
| Compound | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|
| (S)-2-Amino-1-{3-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one | C15H31N3O | 269.43 g/mol | 1354024-66-0 |
| (S)-2-Amino-1-{2-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one | C15H31N3O | 269.43 g/mol | Not specified |
| (S)-2-Amino-1-{4-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one | C15H31N3O | 269.43 g/mol | 6827-92-5 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume